molecular formula C11H16BrNO2S B8203052 1-(2-bromophenyl)-N,N-diethylmethanesulfonamide

1-(2-bromophenyl)-N,N-diethylmethanesulfonamide

Cat. No.: B8203052
M. Wt: 306.22 g/mol
InChI Key: VOWLFSROKFESLP-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-N,N-diethylmethanesulfonamide is a sulfonamide derivative characterized by a 2-bromophenyl group attached to a methanesulfonamide core substituted with two ethyl groups. Sulfonamides are widely studied for their structural versatility and biological relevance, including applications as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis . The bromine substituent on the aromatic ring enhances electrophilicity and may influence binding interactions in biological systems or alter reactivity in synthetic pathways compared to other halogenated analogs.

Properties

IUPAC Name

1-(2-bromophenyl)-N,N-diethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-3-13(4-2)16(14,15)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWLFSROKFESLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CC1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-N,N-diethylmethanesulfonamide typically involves the reaction of 2-bromobenzene with diethylamine and methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Step 1: 2-bromobenzene is reacted with diethylamine in the presence of a base such as triethylamine to form the intermediate 2-bromophenyl-N,N-diethylamine.

    Step 2: The intermediate is then reacted with methanesulfonyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-N,N-diethylmethanesulfonamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenyl derivatives, while nucleophilic substitution can lead to the formation of different sulfonamide derivatives.

Scientific Research Applications

1-(2-bromophenyl)-N,N-diethylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-N,N-diethylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

The following table summarizes key structural and synthetic differences between 1-(2-bromophenyl)-N,N-diethylmethanesulfonamide and similar sulfonamide derivatives:

Compound Substituents Synthetic Method Key Features Reference
This compound 2-Bromophenyl, N,N-diethyl Not explicitly described (inferred: sulfonyl chloride + amine, similar to ) Bromine enhances steric/electronic effects; diethyl groups increase lipophilicity
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-Methoxyphenoxy, cyclopropane Radical addition of 4-methoxyphenol to cyclopropene precursor High diastereoselectivity (dr 23:1); isolated via silica chromatography
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide Dichlorophenyl, 3-methylphenyl Sulfonylation of 3-methylaniline with dichlorobenzenesulfonyl chloride Crystallographic study highlights distorted tetrahedral geometry at sulfur
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide 4-Methylphenyl, hydroxy-dimethylethyl Reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol Stabilized by N–H⋯O and C–H⋯O hydrogen bonds; 76% yield
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 2-Methoxyphenyl, N-ethyl Sulfonylation of N-ethyl-2-methoxyaniline Biologically active; studied for herbicidal/anti-malarial potential

Key Observations

Electronic and Steric Effects: The 2-bromophenyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to 4-methoxyphenoxy (electron-donating, ) or 2-methoxyphenyl (moderate electron donation, ). Bromine’s electronegativity may enhance reactivity in cross-coupling reactions or alter binding in biological targets.

Synthetic Accessibility :

  • Yields for related compounds range from 76% () to 78% (), suggesting efficient protocols for sulfonamide synthesis. The target compound likely follows analogous routes (e.g., sulfonyl chloride + amine), though bromine may necessitate optimized conditions for regioselectivity.

Structural and Crystallographic Features :

  • Sulfonamides often exhibit distorted tetrahedral geometry at sulfur (e.g., O–S–O angles of ~119° in ), which influences conformational flexibility. The 2-bromophenyl group may induce torsional strain, affecting crystal packing or molecular interactions.

Bromine’s presence could modulate toxicity or target affinity.

Biological Activity

1-(2-Bromophenyl)-N,N-diethylmethanesulfonamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16BrN1O2S1
  • Molecular Weight : 305.23 g/mol

The presence of the bromine atom in the phenyl ring and the sulfonamide functional group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group can participate in hydrogen bonding, enhancing binding affinity to target proteins. The bromophenyl moiety may facilitate hydrophobic interactions, which are crucial for the modulation of enzymatic activity.

Antimicrobial Properties

Research has indicated that compounds with sulfonamide groups exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Studies have explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases. The bromine substitution appears to enhance its cytotoxic effects compared to non-brominated analogs.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models such as lipopolysaccharide (LPS)-induced macrophages.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Mechanism

A recent study in Cancer Letters examined the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .

Study 3: Anti-inflammatory Activity

Research conducted by Zhang et al. (2023) demonstrated that this compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar sulfonamide derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant
SulfanilamideModerateLowModerate
N,N-DiethylsulfamethoxazoleHighLowLow

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